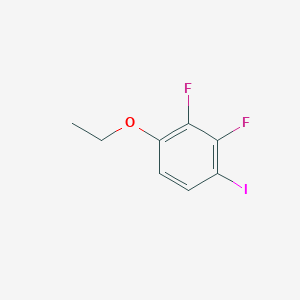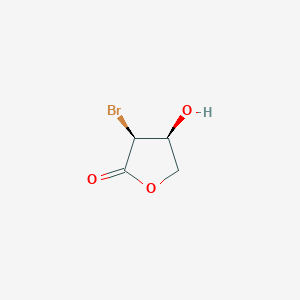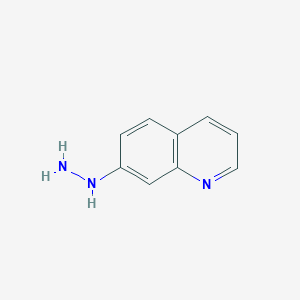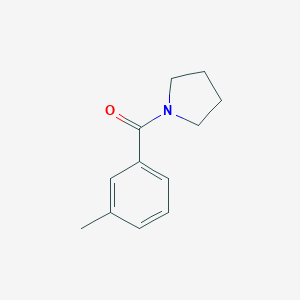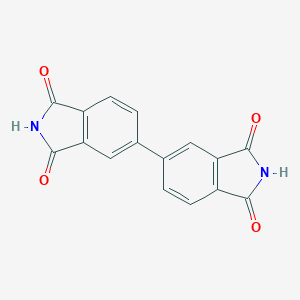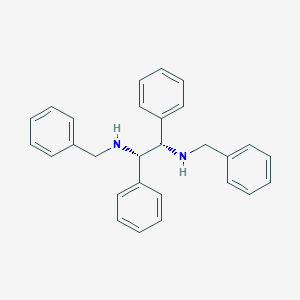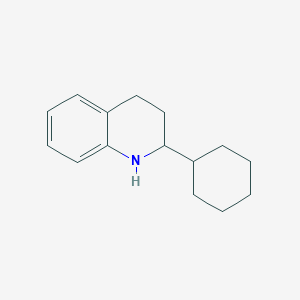
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline, also known as CHETQ, is a chemical compound that belongs to the class of tetrahydroquinolines. It is a bicyclic organic compound with a molecular formula of C15H21N. CHETQ has been studied extensively for its potential use in various scientific and medical applications.
作用机制
The mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is not fully understood. However, it is believed to act through various pathways, including the inhibition of oxidative stress, the modulation of neurotransmitter systems, and the regulation of gene expression. These mechanisms contribute to the neuroprotective and anti-inflammatory properties of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline.
生化和生理效应
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to exhibit various biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and decrease the levels of oxidative stress markers, such as malondialdehyde. Additionally, 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been shown to modulate the levels of various neurotransmitters, such as dopamine, serotonin, and acetylcholine, and regulate the expression of various genes involved in inflammation and cell survival.
实验室实验的优点和局限性
One of the advantages of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in lab experiments is its ability to exhibit neuroprotective and anti-inflammatory properties. This makes it a potential candidate for the treatment of various neurodegenerative diseases. However, one of the limitations of using 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several future directions for the study of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. One area of research is the development of more efficient synthesis methods to improve the yield of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline. Another area of research is the investigation of the potential use of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline in the treatment of various neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases. Additionally, the study of the mechanism of action of 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline can provide insights into its potential use in various scientific and medical applications.
科学研究应用
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline has been extensively studied for its potential use in various scientific and medical applications. It has been shown to exhibit antioxidant, anti-inflammatory, and neuroprotective properties. These properties make 2-Cyclohexyl-1,2,3,4-tetrahydroquinoline a potential candidate for the treatment of various diseases, such as Alzheimer's, Parkinson's, and Huntington's diseases.
属性
CAS 编号 |
123629-22-1 |
|---|---|
产品名称 |
2-Cyclohexyl-1,2,3,4-tetrahydroquinoline |
分子式 |
C15H21N |
分子量 |
215.33 g/mol |
IUPAC 名称 |
2-cyclohexyl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H21N/c1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)16-15/h4-5,8-9,12,15-16H,1-3,6-7,10-11H2 |
InChI 键 |
NWKAUHWCWIGFTB-UHFFFAOYSA-N |
SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
规范 SMILES |
C1CCC(CC1)C2CCC3=CC=CC=C3N2 |
同义词 |
2-Cyclohexyl-1,2,3,4-tetrahydro-quinoline |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

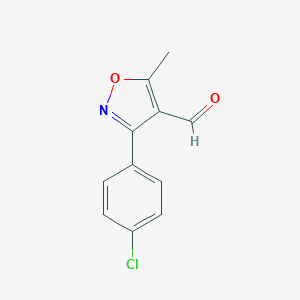
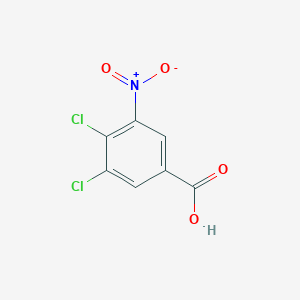
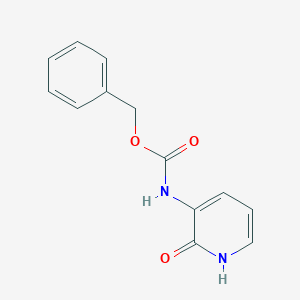
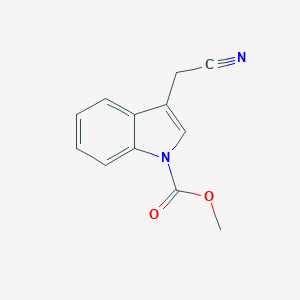
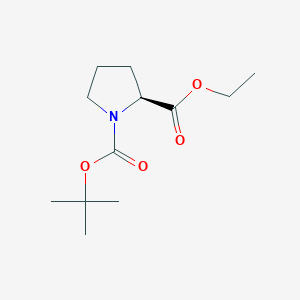

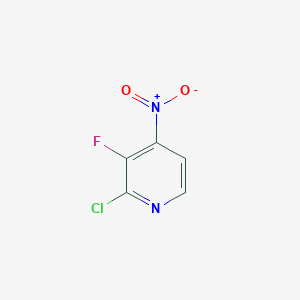
![(E)-1-[2,4-Dihydroxy-3-[(E,1S,5S)-5-hydroxy-1,7-bis(4-hydroxyphenyl)hept-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B178460.png)
